EZH2-IN-15 (SHR2554): A Technical Guide on its Mechanism of Action in Lymphoma
EZH2-IN-15 (SHR2554): A Technical Guide on its Mechanism of Action in Lymphoma
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of EZH2-IN-15, also known as SHR2554, a potent and selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase, in the context of lymphoma. This document synthesizes preclinical and clinical data to offer a comprehensive resource for professionals in oncology research and drug development.
Core Mechanism of Action
EZH2-IN-15 is an orally available, small-molecule inhibitor that selectively targets the catalytic SET domain of EZH2, the enzymatic core of the Polycomb Repressive Complex 2 (PRC2).[1][2] EZH2 plays a critical role in silencing gene expression by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key repressive epigenetic mark.[1][2]
In many lymphomas, particularly those of germinal center B-cell origin like Diffuse Large B-cell Lymphoma (DLBCL) and Follicular Lymphoma (FL), EZH2 is often overexpressed or harbors gain-of-function mutations.[1] This aberrant EZH2 activity leads to increased global H3K27me3 levels, resulting in the silencing of tumor suppressor genes that regulate cell cycle progression, differentiation, and apoptosis.[1]
EZH2-IN-15 competitively binds to EZH2, inhibiting its methyltransferase activity. This leads to a global reduction in H3K27me3 levels, which in turn reactivates the expression of silenced tumor suppressor genes. The downstream effects of EZH2-IN-15 in lymphoma cells include:
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Inhibition of Cell Proliferation: By reactivating cell cycle checkpoint genes, EZH2-IN-15 induces G1 phase arrest in lymphoma cells.[1][2]
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Induction of Apoptosis: The upregulation of pro-apoptotic genes contributes to programmed cell death in lymphoma cells.
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Enhanced Immunogenicity: EZH2 inhibition can upregulate the expression of MHC class I and II molecules on the surface of lymphoma cells, potentially rendering them more susceptible to immune-mediated killing.
Quantitative Data
In Vitro Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) of SHR2554 has been determined in various lymphoma cell lines, demonstrating potent activity, particularly in those with EZH2 mutations.
| Cell Line | Lymphoma Subtype | EZH2 Status | IC50 (nM) after 6 days | Reference |
| Pfeiffer | Diffuse Large B-cell Lymphoma | Mutant | < 300 | [3] |
| KARPAS-422 | Diffuse Large B-cell Lymphoma | Mutant | < 300 | [3] |
| SU-DHL-6 | Diffuse Large B-cell Lymphoma | Mutant | < 300 | [3] |
Clinical Efficacy: Phase 1 Trial in Relapsed/Refractory Lymphoma (NCT03603951)
A first-in-human, phase 1 dose-escalation and expansion study of SHR2554 was conducted in patients with relapsed or refractory mature lymphoid neoplasms.[4][5][6][7][8]
Patient Demographics and Baseline Characteristics (n=113)
| Characteristic | Value | Reference |
| Median Age (years) | 56.0 | [9] |
| Male | 71 (63%) | [5][6] |
| Female | 42 (37%) | [5][6] |
| Median Prior Lines of Therapy | ≥3 in 53 (46.9%) | [4][8] |
Overall Response Rates (ORR) at Recommended Phase 2 Dose (350 mg BID)
| Lymphoma Subtype | Number of Patients | ORR (%) | 95% Confidence Interval | Reference |
| All Evaluable Patients | 107 | 43% | 33-53 | [10] |
| Follicular Lymphoma (FL) | 41 | 58.5% | 42.1-73.7 | [4][8] |
| - EZH2 Mutant | - | 62.5% | - | [4][8] |
| - EZH2 Wild-Type | - | 55.2% | - | [4][8] |
| Peripheral T-cell Lymphoma (PTCL) | 28 | 61% | 41-78 | [9][11] |
| Classical Hodgkin Lymphoma (cHL) | 21 | 19.0% | 5.4-41.9 | [4][8] |
Signaling Pathways and Experimental Workflows
EZH2 Signaling Pathway in Lymphoma
Caption: EZH2, as part of the PRC2 complex, mediates the trimethylation of H3K27, leading to the silencing of tumor suppressor genes and promoting lymphoma cell proliferation and survival.
Mechanism of Action of EZH2-IN-15 (SHR2554)
Caption: EZH2-IN-15 (SHR2554) inhibits EZH2, leading to decreased H3K27me3, reactivation of tumor suppressor genes, and subsequent cell cycle arrest and apoptosis in lymphoma cells.
Experimental Workflow for In Vitro Analysis
Caption: A typical in vitro workflow to assess the efficacy of EZH2-IN-15 (SHR2554) in lymphoma cell lines, involving various cellular and molecular assays.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of EZH2-IN-15.
Cell Viability Assay (MTT/CellTiter-Glo)
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Objective: To determine the cytotoxic effect of EZH2-IN-15 on lymphoma cell lines and calculate IC50 values.
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Methodology:
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Cell Seeding: Lymphoma cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubated overnight.[12][13][14][15]
-
Treatment: Cells are treated with a serial dilution of EZH2-IN-15 (SHR2554) or vehicle control (DMSO) for the indicated time period (e.g., 72 or 144 hours).[2]
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MTT Assay:
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CellTiter-Glo® Luminescent Cell Viability Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Measure luminescence using a microplate reader.
-
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. IC50 values are calculated using non-linear regression analysis.
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Western Blot Analysis for H3K27me3
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Objective: To assess the effect of EZH2-IN-15 on global H3K27me3 levels.
-
Methodology:
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Protein Extraction: Following treatment with EZH2-IN-15, cells are harvested, and histones are extracted using an acid extraction protocol.[16]
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Protein Quantification: Protein concentration is determined using a BCA or Bradford assay.
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SDS-PAGE: Equal amounts of protein (15-30 µg) are separated on a 15% SDS-polyacrylamide gel.[16]
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Protein Transfer: Proteins are transferred to a PVDF membrane.[16]
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Immunoblotting:
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The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.[16]
-
The membrane is incubated overnight at 4°C with a primary antibody against H3K27me3.[16][17][18][19]
-
A primary antibody against total Histone H3 is used as a loading control.[17][18][19]
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The membrane is washed and incubated with an HRP-conjugated secondary antibody.
-
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system. Band intensities are quantified using densitometry software.[16]
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Chromatin Immunoprecipitation (ChIP)
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Objective: To determine the effect of EZH2-IN-15 on the occupancy of H3K27me3 at specific gene promoters.
-
Methodology:
-
Cross-linking: Cells are treated with EZH2-IN-15 and then cross-linked with 1% formaldehyde (B43269) for 10 minutes at room temperature.[20][21]
-
Chromatin Shearing: Cells are lysed, and chromatin is sheared to an average size of 200-1000 bp by sonication.[22][23]
-
Immunoprecipitation: Sheared chromatin is incubated overnight at 4°C with an antibody specific for H3K27me3 or a negative control IgG.[20][24]
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Immune Complex Capture: Protein A/G magnetic beads are used to capture the antibody-chromatin complexes.
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Washing and Elution: The beads are washed to remove non-specific binding, and the chromatin is eluted.
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Reverse Cross-linking: Cross-links are reversed by heating at 65°C, and DNA is purified.
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Analysis: The purified DNA is analyzed by quantitative PCR (qPCR) using primers specific for the promoter regions of target genes.
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In Vivo Xenograft Studies
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Objective: To evaluate the anti-tumor efficacy of EZH2-IN-15 in a living organism.
-
Methodology:
-
Cell Implantation: Lymphoma cells (e.g., Pfeiffer, KARPAS-422) are subcutaneously injected into immunodeficient mice (e.g., NOD-SCID).[25][26][27][28]
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Tumor Growth: Tumors are allowed to grow to a palpable size.
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Treatment: Mice are randomized into treatment and control groups. EZH2-IN-15 (SHR2554) is administered orally at a specified dose and schedule. The control group receives a vehicle.[29]
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Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health are also monitored.
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Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised, weighed, and may be used for further analysis (e.g., Western blot, immunohistochemistry).
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Data Analysis: Tumor growth inhibition is calculated and statistical significance is determined.
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References
- 1. mdpi.com [mdpi.com]
- 2. The Synergistic Anti-Tumor Activity of EZH2 Inhibitor SHR2554 and HDAC Inhibitor Chidamide through ORC1 Reduction of DNA Replication Process in Diffuse Large B Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Synergistic Anti-Tumor Activity of EZH2 Inhibitor SHR2554 and HDAC Inhibitor Chidamide through ORC1 Reduction of DNA Replication Process in Diffuse Large B Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. SHR2554, an EZH2 inhibitor, in relapsed or refractory mature lymphoid neoplasms: a first-in-human, dose-escalation, dose-expansion, and clinical expansion phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 8. ASCO – American Society of Clinical Oncology [asco.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Enhancer of Zeste Homolog 2 Inhibitor SHR2554 in Relapsed or Refractory Peripheral T-cell Lymphoma: Data from the First-in-Human Phase I Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Histone western blot protocol | Abcam [abcam.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Chromatin immunoprecipitation protocol for histone modifications and protein-DNA binding analyses in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers | Springer Nature Experiments [experiments.springernature.com]
- 23. Chromatin immunoprecipitation (ChIP) for analysis of histone modifications and chromatin-associated proteins. — MRC Weatherall Institute of Molecular Medicine [imm.ox.ac.uk]
- 24. Protocol for chromatin immunoprecipitation of histone modifications in frozen adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. In Vivo and Ex Vivo Patient-Derived Tumor Xenograft Models of Lymphoma for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. aacrjournals.org [aacrjournals.org]
- 28. Lymphoma Xenograft - Altogen Labs [altogenlabs.com]
- 29. researchgate.net [researchgate.net]
